4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
CAS No.: 112809-25-3
Cat. No.: VC21349436
Molecular Formula: C10H8N4
Molecular Weight: 184.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 112809-25-3 |
---|---|
Molecular Formula | C10H8N4 |
Molecular Weight | 184.2 g/mol |
IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)benzonitrile |
Standard InChI | InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 |
Standard InChI Key | HQLYWHSJALKYOV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C=NC=N2)C#N |
Canonical SMILES | C1=CC(=CC=C1CN2C=NC=N2)C#N |
Appearance | White Solid |
Melting Point | >77°C |
Chemical Identity and Structural Characteristics
Basic Chemical Information
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is characterized by a molecular structure containing both a triazole ring and a benzonitrile group. The compound's molecular formula is C10H8N4 with a molecular weight of 184.202 g/mol . It is registered under CAS number 112809-25-3 and is also known by various synonyms including 4- Triazol-1-ylmethyl-benzonitrile . The IUPAC name is 4-(1,2,4-triazol-1-ylmethyl)benzonitrile, which accurately reflects its structural elements .
Structural Details and Representation
The compound features a benzene ring substituted with a cyano group (-C≡N) at the para position and a 1,2,4-triazole ring connected via a methylene bridge. This structure can be represented using the SMILES notation: C1=CC(=CC=C1CN2C=NC=N2)C#N . The triazole ring attachment is specifically at the N-1 position, which is crucial for the compound's reactivity and use in further synthesis reactions. The structural configuration enables specific chemical interactions that make it valuable as a synthetic intermediate.
Physical and Chemical Properties
Physical Properties
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile appears as a white solid with specific physical characteristics that are important for its handling and processing in laboratory and industrial settings . The table below summarizes its key physical properties:
Property | Value | Source |
---|---|---|
Physical state | Solid | |
Color | White | |
Melting point | 69°C | |
Boiling point | 412.1±55.0°C (Predicted) | |
Density | 1.19±0.1 g/cm³ (Predicted) | |
pKa | 2.52±0.10 (Predicted) |
These properties influence the compound's behavior during purification, storage, and use in chemical processes.
Solubility Profile
The compound demonstrates selective solubility in organic solvents, which impacts its extraction and purification methods. It is slightly soluble in chloroform and methanol, which are commonly used solvents in organic synthesis . This solubility profile is important for developing effective synthesis and purification protocols, particularly when considering industrial-scale production.
Synthesis Methods
Improved Industrial Process
A significant advancement in the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves reacting an alkali metal salt of 1,2,4-triazole with α-halo substituted tolunitrile in the presence of dimethylformamide . This process represents an improvement over previous methods as it produces the compound with greater than 96% selectivity and eliminates the need for column chromatography, which is both time-consuming and expensive .
Detailed Synthesis Protocol
The improved synthesis procedure follows these general steps:
-
Dimethylformamide is charged followed by the salt of 1,2,4-triazole at 25-30°C
-
A solution of α-halo substituted tolunitrile in dimethylformamide is added at 10°C
-
The mixture is stirred for 2 hours at 10-15°C
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Demineralized water is added and the product is extracted with dichloromethane
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The organic layer is distilled and the product is crystallized from diisopropyl ether
This method is particularly valuable because it "avoids formation of undesired product, uses less amount of solvents and eliminates undesired processing steps to make it comparatively time and cost effective process" .
Regioselectivity Advantages
The patent-described synthesis method achieves high regioselectivity by using α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole . This selective approach to the N-1 position of the triazole ring is crucial for obtaining the correct isomer and avoiding the formation of byproducts that would necessitate more complex purification procedures. The method's efficiency has made it commercially viable for large-scale production.
Applications and Significance
Role in Letrozole Synthesis
The primary application of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is as a key intermediate in the synthesis of Letrozole (4,4′-[1H-1,2,4-triazol-1-ylmethylene]bisbenzonitrile) . Letrozole is a potent aromatase inhibitor that blocks the conversion of androgens to estrogens, which is the final step in estrogen biosynthesis . This mechanism makes it an effective treatment for hormone-dependent breast cancer in postmenopausal women.
Pharmaceutical Importance
The compound's role in the synthesis of Letrozole highlights its significance in pharmaceutical manufacturing. Experimental studies demonstrate that Letrozole "substantially inhibits aromatase activity in both malignant and nonmalignant breast tissues, and markedly suppresses endogenous estrogens within the breast cancers" . This makes the quality and purity of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile critical to ensuring the efficacy and safety of the final drug product.
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